molecular formula C6H5BrClNO2S B1449254 5-Bromo-2-methylpyridine-3-sulfonyl chloride CAS No. 1346540-64-4

5-Bromo-2-methylpyridine-3-sulfonyl chloride

Cat. No.: B1449254
CAS No.: 1346540-64-4
M. Wt: 270.53 g/mol
InChI Key: FMBDZLSVTYBIJK-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S . It has a molecular weight of 270.53 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Derivatives Development

  • 5-Bromo-2-methylpyridine-3-sulfonyl chloride is instrumental in the synthesis of various nucleosides and nucleotides, particularly in the selective sulfonylation of bromoadenosine derivatives, leading to monosulfonylated compounds and novel methods for synthesizing purine cyclonucleosides (Ikehara & Kaneko, 1970).

Chemical Intermediates Creation

  • This compound plays a crucial role in the production of various chemical intermediates, such as 2-chloro-5-methylpyridine, through different chlorination methods (Zhao Bao, 2003).

Heterocyclic Compounds Reactions

  • It is used in reactions involving heterocyclic compounds, such as 5-chloro-2-thiophenesulfonyl derivatives, facilitating the creation of sulfonamides and other complex molecules (Obafemi, 1982).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of 3-amino-2-methylpyridine, where this compound is a key component, have been identified as ligands for the BAZ2B bromodomain, impacting drug discovery and development (Marchand, Lolli, & Caflisch, 2016).

Organic Synthesis

  • This compound is significant in the synthesis of functionalized pyridines, including key intermediates for potent anticancer agents (Song et al., 2004).

Solid-Phase Synthesis

  • It is also used in solid-phase synthesis, particularly in the creation of disubstituted 1,3-oxazolidin-2-ones, which have applications in drug development (Holte, Thijs, & Zwanenburg, 1998).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-methylpyridine-3-sulfonyl chloride is not available, sulfonyl chlorides are generally considered corrosive and can cause eye damage . They may also cause skin irritation .

Properties

IUPAC Name

5-bromo-2-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-6(12(8,10)11)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBDZLSVTYBIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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